molecular formula C10H8FN3O B1444482 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide CAS No. 1249612-88-1

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide

Cat. No. B1444482
M. Wt: 205.19 g/mol
InChI Key: LYHVKZIQHBXQMC-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide (2F-NB) is a small molecule that has been extensively studied in recent years due to its potential applications in scientific research. 2F-NB is a pyrazole-based compound that is synthesized through a multi-step reaction sequence. It is a highly versatile compound that has been used in a variety of applications, ranging from drug discovery to protein engineering.

Scientific Research Applications

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole moieties, such as those related to "2-Fluoro-N-(1H-pyrazol-3-yl)benzamide," are pivotal in the field of medicinal chemistry due to their pharmacophore properties. They are utilized in the synthesis of biologically active compounds exhibiting a wide array of therapeutic effects, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities. The success of pyrazole COX-2 inhibitors underscores the importance of pyrazoles in drug development, highlighting their potential in creating new therapeutic agents (Dar & Shamsuzzaman, 2015).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, which share structural similarities with "2-Fluoro-N-(1H-pyrazol-3-yl)benzamide," serve as versatile ordering moieties in supramolecular chemistry. Their unique self-assembly properties enable applications ranging from nanotechnology and polymer processing to biomedical applications. The ability of these compounds to form stable, one-dimensional nanorods through hydrogen bonding is particularly valuable in materials science (Cantekin, de Greef, & Palmans, 2012).

Role in Fluorinated Liquid Crystals

Fluorinated compounds, including those similar to "2-Fluoro-N-(1H-pyrazol-3-yl)benzamide," are integral in the development of liquid crystals. The incorporation of fluorine atoms into liquid crystal structures significantly alters their physical properties, such as melting points and mesophase transition temperatures, making them suitable for use in display technologies (Hird, 2007).

Potential in Amyloid Imaging

Research on amyloid imaging for Alzheimer's disease diagnostics also presents an interesting application area. While the study does not directly reference "2-Fluoro-N-(1H-pyrazol-3-yl)benzamide," it exemplifies how fluorinated compounds are crucial in developing radioligands for PET imaging, offering pathways for early disease detection and monitoring therapeutic efficacy (Nordberg, 2007).

properties

IUPAC Name

2-fluoro-N-(1H-pyrazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-8-4-2-1-3-7(8)10(15)13-9-5-6-12-14-9/h1-6H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHVKZIQHBXQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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